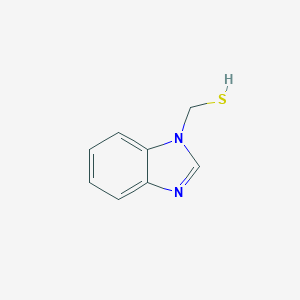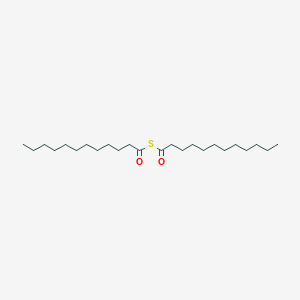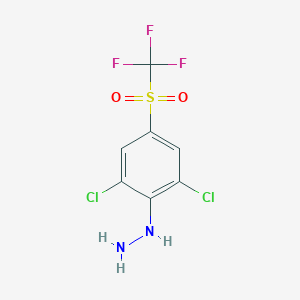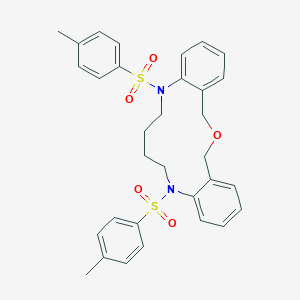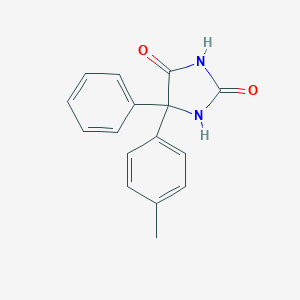
5-(p-Methylphenyl)-5-phenylhydantoin
描述
5-(p-Methylphenyl)-5-phenylhydantoin: is a chemical compound belonging to the hydantoin class. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a phenyl group and a p-methylphenyl group attached to the hydantoin ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin typically involves the reaction of benzil with p-toluidine in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: 5-(p-Methylphenyl)-5-phenylhydantoin can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydantoin ring can be modified by introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Substituted hydantoins with various functional groups
科学研究应用
Chemistry: 5-(p-Methylphenyl)-5-phenylhydantoin is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding the behavior of hydantoins in biological systems.
Medicine: Hydantoins, including this compound, are explored for their anticonvulsant properties. They are investigated for potential use in the treatment of epilepsy and other neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 5-(p-Methylphenyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydantoin ring is known to interact with ion channels in the nervous system, which may contribute to its anticonvulsant properties.
相似化合物的比较
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar in structure and used for similar medicinal purposes.
Mephenytoin: A hydantoin derivative with anticonvulsant activity.
Uniqueness: 5-(p-Methylphenyl)-5-phenylhydantoin is unique due to the presence of both a phenyl group and a p-methylphenyl group, which imparts distinct chemical properties. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPSGQWYNPWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023654 | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51169-17-6 | |
| Record name | 5-(4′-Methylphenyl)-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51169-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-p-Methylphenyl-5-phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051169176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(p-Methylphenyl)-5-phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WSX411Z31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-(p-Methylphenyl)-5-phenylhydantoin used as an internal standard for analyzing drugs like phenytoin and carbamazepine?
A: this compound shares structural similarities with anticonvulsant drugs like phenytoin and carbamazepine [, , ]. This similarity results in comparable chromatographic behavior, meaning it elutes close to the target analytes but remains distinct, enabling accurate quantification. Using an internal standard like this improves the reliability and accuracy of analytical methods by accounting for variations during sample preparation and analysis.
Q2: What analytical techniques are commonly employed to quantify this compound and the drugs it helps analyze?
A: High-performance liquid chromatography (HPLC) [, , , , , , ] and gas chromatography-mass spectrometry (GC-MS) [] are the primary techniques used. These methods offer the sensitivity and specificity needed to measure low concentrations of these compounds in complex biological matrices like plasma, serum, urine, and even brain microdialysate [].
Q3: Can you provide details about the GC-MS method used to quantify this compound in biological samples?
A: A validated GC-MS method, using this compound as the internal standard, successfully quantified phenytoin in human brain microdialysate, saliva, and blood samples []. The method involved solid-phase extraction (SPE) for sample cleanup, followed by derivatization with trimethylsulfonium hydroxide. The limit of detection was determined to be 15 ng/mL, and the method showed good linearity (r² > 0.998) over a clinically relevant concentration range [].
Q4: How does the structure of this compound influence its use in analytical chemistry?
A: The addition of a methyl group on the phenyl ring differentiates this compound from phenytoin while maintaining a similar chemical structure [, ]. This subtle difference is crucial. It allows for distinct chromatographic separation from the target analytes while ensuring comparable extraction recoveries and responses during analysis.
Q5: Are there any studies on the stability of this compound in biological samples?
A: Yes, research indicates that dried, extracted samples containing this compound remained stable within a 15% deviation range for at least four weeks when stored at room temperature []. This stability is essential for reliable analysis and demonstrates the robustness of the compound for use as an internal standard.
Q6: Besides its application as an internal standard, have any other biological effects of this compound been investigated?
A: Interestingly, this compound was investigated for its potential teratogenic effects in a sea urchin embryo model []. This research, though not directly related to its use as an internal standard, highlights the structural similarities between this compound and other hydantoin derivatives, some of which possess pharmacological activities.
Q7: What are the implications of using this compound in research and clinical laboratories?
A: The use of this compound as an internal standard contributes significantly to the accuracy and reliability of therapeutic drug monitoring, especially for anticonvulsant medications [, ]. This is particularly important for drugs like phenytoin, which have a narrow therapeutic index, meaning even small deviations from the therapeutic range can lead to toxicity or loss of seizure control.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



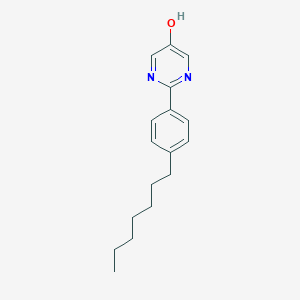
![[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate](/img/structure/B26372.png)


